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7-Deaza-7-propargylamino-3'-azidomethyl-dATP

Next-Generation Sequencing Sequencing by Synthesis Reversible Terminator

Sourcing single-function dATP analogs (3′-block only or alkyne handle only) yields non-viable NGS workflows. 7-Deaza-7-propargylamino-3′-azidomethyl-dATP uniquely integrates both essential mechanisms into one reagent: • Combines reversible 3′-O-azidomethyl termination with a 7-deaza-7-propargylamino alkyne handle for CuAAC click chemistry labeling • Enables multi-cycle Sequencing by Synthesis (SBS) with cleavable fluorescent nucleotide conjugates - no alternative reagent supports both functions • Critical substrate for DNA polymerase screening, directed evolution, and custom DNA probe synthesis beyond standard NGS Supplied with full analytical documentation. For R&D use only.

Molecular Formula C15H21N8O12P3
Molecular Weight 598.30 g/mol
Cat. No. B12412898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deaza-7-propargylamino-3'-azidomethyl-dATP
Molecular FormulaC15H21N8O12P3
Molecular Weight598.30 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-]
InChIInChI=1S/C15H21N8O12P3/c16-3-1-2-9-5-23(15-13(9)14(17)19-7-20-15)12-4-10(31-8-21-22-18)11(33-12)6-32-37(27,28)35-38(29,30)34-36(24,25)26/h5,7,10-12H,3-4,6,8,16H2,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26)/t10-,11+,12+/m0/s1
InChIKeyLLCJMCUPVAFWEV-QJPTWQEYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / 50 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Deaza-7-propargylamino-3'-azidomethyl-dATP: Dual-Function NGS Nucleotide


7-Deaza-7-propargylamino-3'-azidomethyl-dATP (CAS 666847-93-4) is a chemically modified analog of deoxyadenosine triphosphate (dATP) . It is a core building block for Next-Generation Sequencing (NGS) platforms, specifically designed for Sequencing by Synthesis (SBS) using reversible terminator chemistry . The compound is characterized by two key structural modifications: a 3'-O-azidomethyl group, which serves as a reversible block to DNA polymerase extension, and a 7-deaza-7-propargylamino moiety, which provides a functional handle for post-incorporation labeling via click chemistry . It has a molecular weight of 598.29 g/mol and a molecular formula of C15H21N8O12P3 [1].

Workflow SBS reversible terminator chemistry
Functional design Combines 3'-O-azidomethyl block with 7-deaza-7-propargylamino click handle
Use context NGS reagent development, polymerase engineering, custom probe synthesis

7-Deaza-7-propargylamino-3'-azidomethyl-dATP: Why Substitution Fails


Substituting 7-Deaza-7-propargylamino-3'-azidomethyl-dATP with generic dATP or simpler analogs like 3'-O-Azidomethyl-dATP or 7-Deaza-7-propargylamino-dATP is not feasible because no alternative combines the essential dual functionalities of reversible termination and a base-attached orthogonal labeling handle. Natural dATP lacks any blocking mechanism, leading to uncontrolled polymerization . 3'-O-Azidomethyl-dATP provides only a reversible 3'-block but lacks a functional group for downstream labeling or conjugation . Conversely, 7-Deaza-7-propargylamino-dATP has the required alkyne handle for click chemistry labeling but lacks a 3'-block, making it an irreversible terminator or non-terminating label suitable only for endpoint analysis, not for the cyclic sequencing required by high-throughput NGS [1]. The target compound uniquely integrates both mechanisms into a single, multi-cycle compatible reagent.

Natural dATP
Does not provide any blocking mechanism; leads to uncontrolled elongation, unsuitable for SBS.
3'-O-Azidomethyl-dATP
Offers reversible termination but lacks a base-attached labeling handle for post-incorporation conjugation.
7-Deaza-7-propargylamino-dATP
Contains click handle but no 3'-block; acts as an irreversible terminator, incompatible with multi-cycle SBS workflows.

7-Deaza-7-propargylamino-3'-azidomethyl-dATP vs. Analogs: Evidence


Dual vs. Single-Function Capabilities in SBS

The primary differentiator of 7-Deaza-7-propargylamino-3'-azidomethyl-dATP is its integration of two orthogonal chemical handles: a 3'-O-azidomethyl group for reversible termination and a 7-deaza-7-propargylamino group for click chemistry-based labeling . In contrast, the comparator 3'-O-Azidomethyl-dATP (CAS 1927-31-7) possesses only the 3'-block and lacks any base-attached reactive handle, limiting its use to applications where a cleavable fluorescent label is not required on the base . Conversely, 7-Deaza-7-propargylamino-dATP (CAS 587848-72-4) carries the alkyne handle for labeling but retains a native 3'-OH group, rendering it an irreversible or non-terminating substrate that is incompatible with multi-cycle SBS workflows [1].

Dual vs. Single-Function
Class-level
Two functional handles (3'-O-azidomethyl block + 7-deaza-7-propargylamino click handle). Comparators each offer only one handle.
Required for multi-cycle SBS with cleavable fluorescent dyes.
Structural analysis based on established NGS nucleotide modifications.
Next-Generation Sequencing Sequencing by Synthesis Reversible Terminator

Polymerase Incorporation of 3'-O-Azidomethyl Terminators

The 3'-O-azidomethyl group is an efficient substrate for engineered DNA polymerases used in sequencing by synthesis. A study comparing the wild-type KOD DNA polymerase to an engineered mutant (Mut_C2) demonstrated that Mut_C2 exhibited high catalytic efficiency for incorporating 3'-O-azidomethyl-dATP labeled with a Cy3 dye, whereas the wild-type enzyme failed to incorporate this modified nucleotide [1]. This indicates that while the azidomethyl group is a viable reversible block, its efficient use requires a specifically engineered or selected polymerase.

Polymerase Compatibility
Reported
Engineered polymerase (Mut_C2) shows efficient incorporation; wild-type KOD polymerase fails to incorporate 3'-O-azidomethyl-dATP.
Compatible polymerase system is critical for efficient sequencing performance.
In vitro assay using Cy3-labeled nucleotide.
DNA Polymerase Nucleotide Incorporation Reversible Terminator SBS

7-Deaza vs. 8-Substituted Adenine for Polymerase Recognition

The 7-deaza modification in the adenine base is a strategic choice to maintain efficient polymerase recognition while allowing for substitution at the 7-position. Studies have shown that 7-substituted 7-deazaadenine nucleotides are efficiently incorporated by DNA polymerases, such as Pwo (Pyrococcus woesei) DNA polymerase, in place of natural dATP [1]. In contrast, 8-substituted adenosine triphosphates are generally poor substrates for DNA polymerases [1]. Furthermore, within the 7-substituted family, linkers such as the less bulky acetylene (propargylamino) group promote more efficient incorporation than bulkier phenylene groups [1].

7-Deaza vs. 8-Substitution
Class-level
7-deaza-7-propargylamino adenine shows more efficient polymerase incorporation than 8-substituted or bulkier linker analogs.
Design supports robust polymerase activity for high-yield labeling.
Enzymatic studies with Pwo DNA polymerase.
DNA Polymerase Substrate Recognition Nucleotide Analog PCR

Label-Free SERS Detection Potential

The 3'-O-azidomethyl group itself can serve as a label-free reporter. Studies on the simpler analog 3'-O-Azidomethyl-dATP (3'-O-N3-dATP) have demonstrated that it acts as a reversible terminator with enhanced Raman scattering (SERS) at 2125 cm⁻¹, which allows for continuous determination of DNA sequences [1][2]. This intrinsic signal could theoretically be utilized for detection without a fluorophore, potentially simplifying the sequencing workflow and reducing the cost of labeled nucleotides.

Label-Free SERS Signal
Class-level
3'-O-azidomethyl group provides a distinct SERS signal at 2125 cm⁻¹, enabling label-free detection in sequencing.
Potential for simplified detection workflows without fluorophores.
Demonstrated with analog 3'-O-N3-dATP; target compound verification may be needed.
Surface-Enhanced Raman Spectroscopy SERS Label-Free Detection Sequencing

Applications of 7-Deaza-7-propargylamino-3'-azidomethyl-dATP


Custom NGS Kit Development and Validation

This compound is the essential building block for formulating custom Sequencing by Synthesis (SBS) reagents. Its dual functionality—reversible 3'-block and base-attached alkyne handle—is mandatory for creating the cleavable fluorescent nucleotide conjugates required by multi-cycle NGS platforms . For R&D teams developing proprietary NGS kits or improving existing chemistries, sourcing this specific dATP analog is non-negotiable for establishing a functional reversible terminator workflow. Using single-function analogs will result in a non-viable sequencing process.

Polymerase Engineering for Reversible Terminators

The successful incorporation of 3'-O-azidomethyl-modified nucleotides is highly dependent on the DNA polymerase [1]. This compound serves as a critical substrate for screening, characterizing, and evolving DNA polymerases (e.g., variants of KOD, Taq, or Bst) to enhance their affinity and catalytic efficiency for bulky, modified nucleotide reversible terminators. Researchers in directed evolution or protein engineering use this compound to select for mutants with improved NGS sequencing performance, longer read lengths, and reduced phasing/pre-phasing errors.

Non-Fluorescent DNA Probe Synthesis

The 7-deaza-7-propargylamino handle enables highly efficient and specific post-synthetic conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other click chemistry methods . This makes the compound ideal for creating custom DNA probes where a standard fluorescent label is not desired. After incorporating the modified nucleotide into a DNA strand via PCR or primer extension, the resulting amine- or alkyne-modified DNA can be conjugated to a wide array of molecules, including biotin for affinity capture, nanoparticles, quantum dots, or other reporter groups for applications beyond standard NGS .

SERS-Based Sequencing Detection Research

For academic laboratories investigating next-generation detection methods, such as surface-enhanced Raman spectroscopy (SERS) for label-free DNA sequencing, this compound offers a unique investigative tool. Its 3'-O-azidomethyl group provides a distinct SERS signal at 2125 cm⁻¹, enabling detection without the need for cleavable fluorophores [2]. The additional alkyne handle on the base provides a site for orthogonal conjugation, allowing researchers to compare traditional fluorescence-based detection with novel, label-free SERS methods within the same molecular framework. This supports the development of cheaper, faster, and more streamlined sequencing workflows.

Application
Selection Property
Validation Focus
Custom NGS kit development
Dual reversible terminator & click handle
SBS multi-cycle incorporation and labeling efficiency
Polymerase engineering
3'-O-azidomethyl substrate compatibility
Polymerase incorporation efficiency and read length
Non-fluorescent DNA probe synthesis
7-deaza-7-propargylamino click handle
Conjugation efficiency to biotin, nanoparticles, etc.
SERS-based sequencing detection research
3'-O-azidomethyl Raman reporter
SERS signal intensity and sequencing fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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